N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide
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Overview
Description
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a chlorophenyl moiety
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for the compound .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may have a variety of potential effects, depending on its specific targets and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the piperazine ring.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
Uniqueness
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-3-15(4-2)18(23)20-8-13-26(24,25)22-11-9-21(10-12-22)17-7-5-6-16(19)14-17/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYNNNWNGPNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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